Naftifine hydrochloride
Naftifine hydrochloride
Naftifine Hydrochloride is the hydrochloride salt form of naftifine, an allylamine derivate with synthetic broad-spectrum antifungal activity. Although the exact mechanism through which naftifine hydrochloride exerts its effect is unknown, it appears to selectively inhibit the enzyme squalene 2,3-epoxidase, thereby inhibiting the biosynthesis of sterol. This results in a decreased amount of sterols, especially ergosterol which is the primary fungal membrane sterol, and a corresponding accumulation of squalene in fungal cells. Naftifine hydrochloride can be fungicidal as well as fungistatic to yeasts depending on the concentration and the organisms involved.
Naftifine hydrochloride is a hydrochloride and an allylamine antifungal drug.
Naftifine hydrochloride is a hydrochloride and an allylamine antifungal drug.
Brand Name:
Vulcanchem
CAS No.:
65473-14-5
VCID:
VC0001222
InChI:
InChI=1S/C21H21N.ClH/c1-22(16-8-11-18-9-3-2-4-10-18)17-20-14-7-13-19-12-5-6-15-21(19)20;/h2-15H,16-17H2,1H3;1H/b11-8+;
SMILES:
CN(CC=CC1=CC=CC=C1)CC2=CC=CC3=CC=CC=C32.Cl
Molecular Formula:
C21H21N • HCl
Molecular Weight:
323.9 g/mol
Naftifine hydrochloride
CAS No.: 65473-14-5
APIs
VCID: VC0001222
Molecular Formula: C21H21N • HCl
Molecular Weight: 323.9 g/mol
CAS No. | 65473-14-5 |
---|---|
Product Name | Naftifine hydrochloride |
Molecular Formula | C21H21N • HCl |
Molecular Weight | 323.9 g/mol |
IUPAC Name | (E)-N-methyl-N-(naphthalen-1-ylmethyl)-3-phenylprop-2-en-1-amine;hydrochloride |
Standard InChI | InChI=1S/C21H21N.ClH/c1-22(16-8-11-18-9-3-2-4-10-18)17-20-14-7-13-19-12-5-6-15-21(19)20;/h2-15H,16-17H2,1H3;1H/b11-8+; |
Standard InChIKey | OLUNPKFOFGZHRT-YGCVIUNWSA-N |
Isomeric SMILES | CN(C/C=C/C1=CC=CC=C1)CC2=CC=CC3=CC=CC=C32.Cl |
SMILES | CN(CC=CC1=CC=CC=C1)CC2=CC=CC3=CC=CC=C32.Cl |
Canonical SMILES | CN(CC=CC1=CC=CC=C1)CC2=CC=CC3=CC=CC=C32.Cl |
Description | Naftifine Hydrochloride is the hydrochloride salt form of naftifine, an allylamine derivate with synthetic broad-spectrum antifungal activity. Although the exact mechanism through which naftifine hydrochloride exerts its effect is unknown, it appears to selectively inhibit the enzyme squalene 2,3-epoxidase, thereby inhibiting the biosynthesis of sterol. This results in a decreased amount of sterols, especially ergosterol which is the primary fungal membrane sterol, and a corresponding accumulation of squalene in fungal cells. Naftifine hydrochloride can be fungicidal as well as fungistatic to yeasts depending on the concentration and the organisms involved. Naftifine hydrochloride is a hydrochloride and an allylamine antifungal drug. |
Synonyms | AW 105843; AW105843; AW-105843; AW 105-843; SN 105843; SN105843; SN-105843; Naftifine, Naftifine hydrochloride; Naftin;(E)-N-methyl-N-(naphthalen-1-ylmethyl)-3-phenylprop-2-en-1-amine hydrochloride |
Reference | 1:Efficacy and Safety of Naftifine HCl Cream 2% in the Treatment of Pediatric Subjects With Tinea Corporis. Gold M, Dhawan S, Verma A, Kuligowski M, Dobrowski D.J Drugs Dermatol. 2016 Jun 1;15(6):743-8. PMID: 27272083 2:The Role of Naftifine HCl 2% Gel and Cream in Treating Moccasin Tinea Pedis. Vlahovic TC.J Drugs Dermatol. 2016 Feb;15(2 Suppl):s56-9. Review. PMID: 26885800 3:An Open-Label, Multi-Center, Multiple-Application Pharmacokinetic Study of Naftifine HCl Gel 2% in Pediatric Subjects With Tinea Pedis. Verma A, Olayinka B, Fleischer AB Jr.J Drugs Dermatol. 2015 Jul;14(7):686-91. PMID: 26151784 4:Efficacy and safety of naftifine HCl Gel 2% in the treatment of interdigital and moccasin type tinea pedis: pooled results from two multicenter, randomized, double-blind, vehicle-controlled trials. Stein Gold LF, Parish LC, Vlahovic T, Plaum S, Kircik L, Fleischer AB Jr, Verma A, Olayinka B, Hardas B.J Drugs Dermatol. 2013 Aug;12(8):911-8. PMID: 23986165 |
PubChem Compound | 5281098 |
Last Modified | Nov 11 2021 |
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